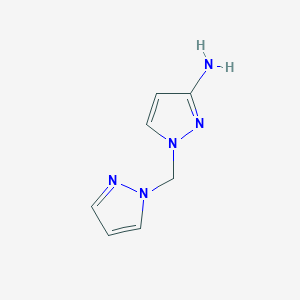

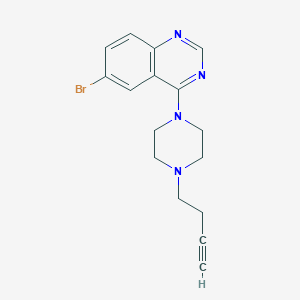

1-(1H-Pyrazol-1-ylmethyl)-1H-pyrazol-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-(1H-Pyrazol-1-ylmethyl)-1H-pyrazol-3-amine” is a type of pyrazole, which is a class of compounds characterized by a 5-membered ring structure with three carbon atoms and two adjacent nitrogen atoms . Pyrazoles are known for their diverse pharmacological effects .

Synthesis Analysis

Pyrazoles can be synthesized through various methods. One common method involves the condensation of α,β-unsaturated aldehydes/ketones with substituted phenylhydrazine . Another approach involves the reaction of 1,3-diketones with hydrazine, a process known as Knorr-type reactions .Molecular Structure Analysis

The molecular structure of pyrazole-based compounds has been studied using techniques such as Density Functional Theory . The complete assignments of these compounds are often performed based on experimental data and potential energy distribution of the vibrational modes .Chemical Reactions Analysis

Pyrazole-bearing compounds are known for their diverse chemical reactions. For instance, they can react with potassium borohydride to form a class of ligands known as scorpionate . They also exhibit various biological activities, high selectivities, and low toxicities, making them attractive for the development of new pesticides .Applications De Recherche Scientifique

Synthesis and Characterization

1-(1H-Pyrazol-1-ylmethyl)-1H-pyrazol-3-amine and its derivatives have been synthesized and characterized, revealing potential antitumor, antifungal, and antibacterial properties. The compounds were synthesized through reactions of hydroxymethyl pyrazole derivatives with primary amines, yielding various pyrazole derivatives. These compounds were characterized using techniques such as FT-IR, UV-visible, NMR spectroscopy, mass spectroscopy, and single crystal X-ray crystallography. The biological activity against breast cancer and microbes has been confirmed, indicating the compounds' relevance in medicinal chemistry (Titi et al., 2020).

Steric Hindrances and Electron Density

The effects of substituents on the steric hindrances and electron density of tridentate molecules based on bis(pyrazol-1-ylmethyl)amines have been studied. Substituents of diverse bulkiness and electron donor/acceptor power introduced to these molecules affect their properties, as visualized by NMR spectroscopy. This research contributes to understanding how structural modifications can influence the reactivity and potential applications of these compounds in various scientific fields (Garbacia et al., 2005).

Green Chemistry Applications

The compound and its related structures have found applications in green chemistry, such as in the synthesis of densely functionalized 4H-pyrano[2,3-c]pyrazoles and bispyrazolyl propanoates from simple, acyclic starting materials. This synthesis was performed in aqueous media using L-proline as a catalyst, highlighting an environmentally friendly approach to generating complex molecules with potential biological activities (Prasanna et al., 2013).

Antibacterial Candidate Development

Research has also focused on developing novel antibacterial candidates involving this compound as a key intermediate. An environmentally benign and cost-effective route was established for large-scale preparation, emphasizing the compound's significance in synthesizing new antibacterial agents. This approach underscores the importance of this compound derivatives in the ongoing search for effective antibacterial therapies (Yang et al., 2014).

C-H Amination Catalysis

The compound has been utilized in catalytic processes, such as Rh(III)-catalyzed intermolecular C-H amination of 1-aryl-1H-pyrazol-5(4H)-ones with alkylamines. This process represents a novel approach to functionalizing molecules for pharmaceutical applications, demonstrating the compound's versatility in synthetic organic chemistry (Wu et al., 2014).

Mécanisme D'action

Target of Action

Pyrazole derivatives are known for their diverse pharmacological effects . They have been found to exhibit a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

It is known that pyrazole derivatives interact with their targets to induce a variety of biological responses . For example, some pyrazole derivatives have been found to exhibit potent antiviral action against a broad panel of viruses in various cell cultures .

Biochemical Pathways

Given the wide range of biological activities exhibited by pyrazole derivatives, it can be inferred that these compounds likely interact with multiple biochemical pathways .

Result of Action

Given the broad range of biological activities exhibited by pyrazole derivatives, it can be inferred that these compounds likely induce a variety of molecular and cellular changes .

Propriétés

IUPAC Name |

1-(pyrazol-1-ylmethyl)pyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5/c8-7-2-5-12(10-7)6-11-4-1-3-9-11/h1-5H,6H2,(H2,8,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEVSSXXUFZJQDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CN2C=CC(=N2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorobenzyl)acetamide](/img/structure/B2888529.png)

![2-((4-Methoxybenzo[d]thiazol-2-yl)(methyl)amino)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone](/img/structure/B2888532.png)

![ethyl N-[(E)-cyano({2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene})carbonyl]carbamate](/img/structure/B2888536.png)

![5-((3,5-Dimethylpiperidin-1-yl)(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2888537.png)

![6-(2-Fluorophenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2888538.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2888547.png)

![N-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2888549.png)

![(2E)-2-[(4-chlorophenyl)methylidene]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one](/img/structure/B2888551.png)

![N-[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2888552.png)